Histone H3 (1-25), amide, is a peptide fragment derived from the N-terminal region of histone H3, specifically encompassing amino acids 1 to 25. This compound plays a crucial role in epigenetic regulation, particularly in the context of chromatin structure and gene expression. Histones are small proteins that facilitate the packaging of DNA into chromatin, and modifications to histones, including methylation and acetylation, are pivotal for regulating transcriptional activity.
This compound is classified as a peptide and falls under the category of histone peptides. It is recognized for its role as a substrate for histone methyltransferases (HMTs), which are enzymes that add methyl groups to specific lysine residues on histones, influencing chromatin dynamics and gene expression .
The synthesis of Histone H3 (1-25), amide typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The process includes:
The synthesis process may involve protecting groups that prevent unwanted reactions during coupling steps. These groups are removed at specific stages to allow further reactions. Additionally, amidation at the C-terminus enhances stability and biological activity .
The molecular structure of Histone H3 (1-25), amide features an N-terminal region rich in basic amino acids, which contributes to its interaction with negatively charged DNA. The specific sequence includes key lysine residues at positions 4 and 9, which are targets for methylation and acetylation modifications, and a serine residue at position 10 that can be phosphorylated .
The compound's InChI Key is RUONWDBCYHUDCC-RXDYHHIJSA-N, indicating its unique chemical structure and aiding in its identification in databases .
Histone H3 (1-25), amide participates in several biochemical reactions primarily involving post-translational modifications:
The efficiency of these reactions can be assessed using various biochemical assays that measure enzyme activity and substrate specificity.
The mechanism of action for Histone H3 (1-25), amide involves its interaction with various enzymes that modify histones. For instance:
These modifications alter chromatin structure, either promoting or inhibiting access to DNA for transcription factors .
Studies indicate that modified forms of histone H3 can significantly influence gene expression patterns during development and cellular differentiation .
Histone H3 (1-25), amide typically appears as a white powder or solid. It is stable when stored under appropriate conditions (-20°C) and is sensitive to moisture .
The compound exhibits solubility in aqueous solutions, which is crucial for its biological activity. Its stability can be affected by pH and temperature conditions during storage and handling .
Histone H3 (1-25), amide has several applications in scientific research:
Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to specific lysine or arginine residues within histone tails. The structural accessibility and sequence context of the H3 (1-25) amide peptide make it an optimal substrate for several HMTs, enabling precise study of their enzymatic mechanisms.
Experimental evidence demonstrates that H3 (1-25), amide serves as a highly efficient substrate for the HMT G9a (EHMT2), which primarily methylates H3 lysine 9 (H3K9). Compared to full-length histone H3 or alternative peptide fragments, H3 (1-25), amide exhibits superior kinetic properties in G9a methylation assays. This efficiency arises from several factors:
Beyond G9a, this peptide is also a functional substrate for other HMTs targeting residues within its sequence, including SETD1A/B (H3K4) and PRC2 components (H3K27), though with varying efficiencies dependent on the specific enzyme’s recognition requirements [1].
The utility of H3 (1-25), amide becomes evident when compared to alternative substrates:
Table 1: Substrate Efficiency of H3 Peptides for HMT G9a
Substrate | Relative Efficiency | Key Advantages |
---|---|---|
H3 (1-25), amide | High | Optimal balance of length and accessibility; contains all essential N-terminal PTM sites |
Full-length histone H3 | Moderate | Physiological context but hindered by nucleosomal compaction and DNA interactions |
H3 (15-39) | Low | Lacks critical N-terminal residues (e.g., K4, T6); suboptimal for G9a recognition |
Key findings from comparative studies include:
Beyond its role as an HMT substrate, the H3 N-terminal tail—and specifically the H3 (1-25), amide peptide—serves as a recognition platform for proteins involved in DNA repair and replication. These interactions ensure chromatin integrity during DNA synthesis and damage response.
TONSOKU (TSK/TONSL) is a critical regulator of DNA repair at stalled replication forks. It recognizes histone H3 variants through its tetratricopeptide repeat (TPR) domain, which exhibits high-affinity binding for the N-terminal tail of replication-dependent H3.1. Key mechanistic insights include:
The H3 (1-25), amide peptide retains sufficient sequence to study TSK binding in vitro, though residues beyond position 25 (e.g., A31) contribute to affinity in full-length H3.1.
Amino acid 31 is a key determinant for discriminating between replication-dependent H3.1/H3.2 and replication-independent H3.3 variants. While H3.1 harbors alanine at this position, H3.3 carries threonine. Structural and biochemical analyses reveal:
Table 2: Determinants of TONSOKU-H3 Interaction
Structural Element | Function in TSK-H3 Binding | Impact of Mutation |
---|---|---|
TPR domain (TPR 1–3) | Binds H3 residues P30–R40; contains A31/T31 recognition pocket | Point mutations (e.g., Q113A) disrupt binding |
H3.1A31 | Fits into hydrophobic pocket; backbone amide H-bonds with Q72 | A31T mutation reduces affinity via steric clashes |
H3K27 | Unmodified K27 forms polar contacts with Asp234, Cys238, Ser208 | K27me1 disrupts polar interactions, abrogating binding |
This variant-specific recognition ensures TSK’s recruitment to sites of DNA replication, where H3.1 is incorporated, facilitating fork restart and genome stability maintenance [3].
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